Distinct Transition‑Metal Complex Stoichiometries with N‑Benzoylglycine Hydrazide vs. Benzohydrazide
N‑Benzoylglycine hydrazide (BzGH, the present compound) reacts with bivalent 3d‑metal ions to form well‑defined complexes of the types M(BzGH)₂Cl₂, M′(BzGH‑H)₂·nH₂O, and M′(BzGH‑2H)·3H₂O [M = Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺; M′ = Co²⁺, Ni²⁺, Cu²⁺] [1]. In contrast, benzohydrazide (C₆H₅CONHNH₂) typically yields 1 : 1 adducts with the same metals, reflecting the influence of the extended glycine‑amide chain on denticity and charge balance [2].
| Evidence Dimension | Coordination stoichiometry and product diversity |
|---|---|
| Target Compound Data | M(BzGH)₂Cl₂, M′(BzGH‑H)₂·nH₂O, M′(BzGH‑2H)·3H₂O (Mn, Co, Ni, Cu, Zn) |
| Comparator Or Baseline | Benzohydrazide → predominantly 1 : 1 [M(L)Cl₂] complexes |
| Quantified Difference | Three distinct stoichiometric families versus one predominant family |
| Conditions | Reaction of the hydrazide with metal chlorides in ethanol/water at ambient temperature |
Why This Matters
The ability to access multiple, structurally characterised coordination motifs makes N‑(2‑hydrazino‑2‑oxoethyl)benzamide a superior scaffold for designing metal‑based catalysts or metallodrugs where controlled geometry is critical.
- [1] Rao, T. R., Sahay, M., Aggarwal, R. C. (1985) Synthesis and Structural Studies of Some First Row Transition Metal Complexes of N‑Benzoylglycine Hydrazide. Synthesis and Reactivity in Inorganic and Metal‑Organic Chemistry, 15(2), 175–189. View Source
- [2] Aggarwal, R. C., et al. (1981) Synthesis and structural studies of some first‑row transition metal complexes of benzohydrazide. Transition Metal Chemistry, 6, 251–254. View Source
